molecular formula C27H31N3S B12461132 3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole

3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B12461132
M. Wt: 429.6 g/mol
InChI Key: DMLFXRPYFJZYOL-UHFFFAOYSA-N
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Description

3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a naphthalene moiety, and a sulfanyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthalene and sulfanyl groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the naphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole or naphthalene rings.

Scientific Research Applications

3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, naphthalene moiety, and sulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H31N3S

Molecular Weight

429.6 g/mol

IUPAC Name

3-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C27H31N3S/c1-18-14-22(27(3,4)5)15-19(2)24(18)17-31-26-29-28-25(30(26)6)16-21-12-9-11-20-10-7-8-13-23(20)21/h7-15H,16-17H2,1-6H3

InChI Key

DMLFXRPYFJZYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C)C(C)(C)C

Origin of Product

United States

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